Derrusnin
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Overview
Description
Derrusnin is a natural product that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a type of sesquiterpene lactone that is isolated from the roots of Derris scandens, a plant that is commonly found in Southeast Asia. In recent years, derrusnin has been the subject of numerous studies aimed at understanding its mechanism of action and its potential applications in scientific research.
Scientific Research Applications
Phytochemical Composition and Biosynthesis
The root material of Derris robusta, a plant that yields derrusnin, has been extensively studied for its phytochemical composition. Research has identified nine natural products from this plant, including derrusnin. These compounds are mainly derivatives of the 3-aryl-4-hydroxycoumarin type, which are variants upon the isoflavonoid theme. The study of these compounds, including derrusnin, reveals insights into their biosynthetic pathways, suggesting that the biosyntheses of isoflavones and 3-aryl-4-oxycoumarins in plants like Derris robusta may share common features (East, Ollis, & Wheeler, 1969).
Potential Applications in Natural Product Research
Derrusnin, as a natural product, may also be relevant in the field of dereplication in natural product research. Dereplication is a process used to rapidly identify known substances within complex natural samples, thus aiding in the discovery of new compounds. While the study does not mention derrusnin specifically, it outlines the importance and methodologies of dereplication in natural product research, which could be applicable to compounds like derrusnin (Hubert, Nuzillard, & Renault, 2017).
properties
CAS RN |
14736-62-0 |
---|---|
Product Name |
Derrusnin |
Molecular Formula |
C19H16O7 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4,5,7-trimethoxychromen-2-one |
InChI |
InChI=1S/C19H16O7/c1-21-11-7-14(22-2)17-15(8-11)26-19(20)16(18(17)23-3)10-4-5-12-13(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |
InChI Key |
PZYZNVLXKYMURF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.